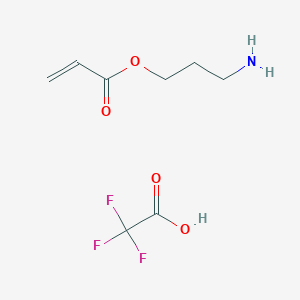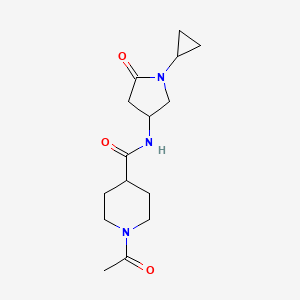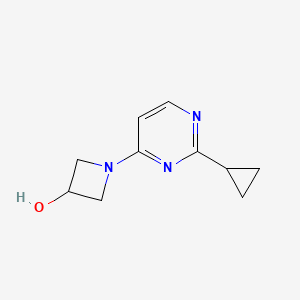
3-Aminopropyl prop-2-enoate; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Trifluoroacetic acid (TFA) has been utilized as an efficient reagent for the synthesis of various organic compounds. It is notably effective in the tandem Claisen rearrangement and cyclization reactions to yield complex molecular structures such as 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones from Baylis–Hillman adducts of acrylates.Molecular Structure Analysis
The IUPAC name of this compound is 3-aminopropyl prop-2-enoate;2,2,2-trifluoroacetic acid. The InChI Key is NPZKFFAXUGTGOU-UHFFFAOYSA-N.Chemical Reactions Analysis
TFA has been utilized as an efficient reagent for the synthesis of various organic compounds. It is notably effective in the tandem Claisen rearrangement and cyclization reactions to yield complex molecular structures such as 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones from Baylis–Hillman adducts of acrylates.Physical And Chemical Properties Analysis
The molecular formula of this compound is C8H12F3NO4 and its molar mass is 243.18 . It is stored at -10 degrees and its physical form is oil .Applications De Recherche Scientifique
- Organic Synthesis and Cyclization TFA serves as an efficient reagent for synthesizing diverse organic compounds. Notably, it facilitates tandem Claisen rearrangement and cyclization reactions. For instance, it can convert Baylis–Hillman adducts of acrylates into complex molecular structures like 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones.
These applications highlight the versatility of 3-Aminopropyl prop-2-enoate; trifluoroacetic acid in scientific research. If you need further details or additional applications, feel free to ask! 😊
Safety and Hazards
Mécanisme D'action
Target of Action
Mode of Action
The mode of action of 3-Aminopropyl prop-2-enoate; trifluoroacetic acid involves several chemical reactions. For instance, TFA has been observed to promote trifluoroacetylation at the β position of the pyrrole ring spontaneously. Moreover, TFA can catalyze domino reactions, leading to the formation of complex molecules such as substituted dihydro 2-oxypyroles in a one-pot, four-component synthesis.
Result of Action
Action Environment
Propriétés
IUPAC Name |
3-aminopropyl prop-2-enoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-2-6(8)9-5-3-4-7;3-2(4,5)1(6)7/h2H,1,3-5,7H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZKFFAXUGTGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluorospiro[2,3-dihydrothiochromene-4,2'-oxirane]](/img/structure/B2524057.png)
![2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile](/img/structure/B2524059.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2524060.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524063.png)
![2-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2524064.png)




![N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524071.png)
![Tert-butyl 4-[2-(chlorosulfonyl)-1-cyanoethyl]piperidine-1-carboxylate](/img/structure/B2524074.png)
![Spiro[adamantane-2,9'-fluorene]](/img/structure/B2524077.png)
![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524080.png)